molecular formula C10H12Cl2 B14742274 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- CAS No. 2431-48-3

3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl-

Cat. No.: B14742274
CAS No.: 2431-48-3
M. Wt: 203.10 g/mol
InChI Key: FLCBMIQHUHLSRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- is a chemical compound with the molecular formula C10H14Cl2. This compound is characterized by the presence of two chlorine atoms and two methyl groups attached to an octadiyne backbone. It is a member of the alkyne family, which is known for its triple bonds between carbon atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,7-dimethyl-3,5-octadiyne.

    Chlorination: The introduction of chlorine atoms is achieved through chlorination reactions. This can be done using reagents like thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions.

    Reaction Conditions: The reaction is usually carried out in an inert solvent, such as dichloromethane (CH2Cl2), at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- may involve large-scale chlorination processes with continuous monitoring of reaction parameters to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding diketones or carboxylic acids.

    Reduction: Reduction reactions can convert the triple bonds into double or single bonds, leading to the formation of alkenes or alkanes.

    Substitution: The chlorine atoms can be substituted with other functional groups, such as hydroxyl or amino groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) are used under basic conditions.

Major Products

    Oxidation: Formation of diketones or carboxylic acids.

    Reduction: Formation of alkenes or alkanes.

    Substitution: Formation of alcohols or amines.

Scientific Research Applications

3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- involves its interaction with molecular targets and pathways. The compound’s reactivity is primarily due to the presence of triple bonds and chlorine atoms, which can participate in various chemical reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

    2,7-Dimethyl-3,5-octadiyne-2,7-diol: This compound has hydroxyl groups instead of chlorine atoms.

    1,1,6,6-Tetramethyl-2,4-hexadiyne-1,6-diol: Similar structure but with different functional groups.

Uniqueness

3,5-Octadiyne, 2,7-dichloro-2,7-dimethyl- is unique due to the presence of chlorine atoms, which impart distinct reactivity and properties compared to its analogs. This makes it valuable for specific applications in synthesis and research.

Properties

CAS No.

2431-48-3

Molecular Formula

C10H12Cl2

Molecular Weight

203.10 g/mol

IUPAC Name

2,7-dichloro-2,7-dimethylocta-3,5-diyne

InChI

InChI=1S/C10H12Cl2/c1-9(2,11)7-5-6-8-10(3,4)12/h1-4H3

InChI Key

FLCBMIQHUHLSRR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C#CC#CC(C)(C)Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.